4-[(2,3-Dichlorophenyl)methyl]piperidin-4-amine
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Overview
Description
4-(2,3-Dichlorobenzyl)piperidin-4-amine is a chemical compound that belongs to the class of piperidines Piperidines are six-membered heterocyclic compounds containing one nitrogen atom This particular compound is characterized by the presence of a 2,3-dichlorobenzyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dichlorobenzyl)piperidin-4-amine typically involves the reaction of 2,3-dichlorobenzyl chloride with piperidine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 4-(2,3-Dichlorobenzyl)piperidin-4-amine may involve more efficient and scalable methods. This could include the use of continuous flow reactors to optimize reaction conditions and increase yield. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dichlorobenzyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 2,3-dichlorobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives. Substitution reactions can result in a wide range of substituted piperidines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,3-Dichlorobenzyl)piperidin-4-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-(2,3-Dichlorobenzyl)piperidin-4-amine can be compared with other similar compounds, such as:
4-Benzylpiperidine: Lacks the dichloro substitution, which may affect its chemical reactivity and biological activity.
4-(4-Chlorobenzyl)piperidine: Contains a single chlorine atom, which can influence its properties differently compared to the dichloro derivative.
4-(2,3-Dichlorophenyl)piperidine: Similar structure but with a phenyl group instead of a benzyl group, leading to different chemical and biological properties.
The uniqueness of 4-(2,3-Dichlorobenzyl)piperidin-4-amine lies in its specific substitution pattern, which can impart distinct chemical reactivity and potential biological activities .
Properties
CAS No. |
919112-77-9 |
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Molecular Formula |
C12H16Cl2N2 |
Molecular Weight |
259.17 g/mol |
IUPAC Name |
4-[(2,3-dichlorophenyl)methyl]piperidin-4-amine |
InChI |
InChI=1S/C12H16Cl2N2/c13-10-3-1-2-9(11(10)14)8-12(15)4-6-16-7-5-12/h1-3,16H,4-8,15H2 |
InChI Key |
GHNINZYXMSNWNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(CC2=C(C(=CC=C2)Cl)Cl)N |
Origin of Product |
United States |
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